(S)-4-Benzyl-2-(6-methylpyridin-2-yl)-4,5-dihydrooxazole
Description
Properties
IUPAC Name |
(4S)-4-benzyl-2-(6-methylpyridin-2-yl)-4,5-dihydro-1,3-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O/c1-12-6-5-9-15(17-12)16-18-14(11-19-16)10-13-7-3-2-4-8-13/h2-9,14H,10-11H2,1H3/t14-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DERMNSMASFMDOJ-AWEZNQCLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)C2=NC(CO2)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC(=CC=C1)C2=N[C@H](CO2)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Amide Bond Formation and Cyclization
A widely adopted approach involves amide bond formation followed by cyclization . This two-step protocol begins with the condensation of a benzyl-protected serine derivative with a 6-methylpyridine-2-carboxylic acid derivative. For example, General Procedure 1 (amide bond formation) employs coupling agents such as HATU or EDCI with hydroxybenzotriazole (HOBt) in anhydrous acetonitrile or dichloromethane.
Key Reaction Conditions :
-
Temperature: 0–25°C under inert atmosphere (N₂ or Ar).
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Stoichiometry: 1:1 molar ratio of carboxylic acid to amine.
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Workup: Precipitation or chromatography for purification.
The resulting amide intermediate undergoes cyclization using fluorinating agents like Deoxo-Fluor® or Burgess reagent to form the dihydrooxazole ring. For instance, treatment with Deoxo-Fluor® in dichloromethane at −10°C achieves cyclization with yields exceeding 80%.
Example :
Suzuki-Miyaura Cross-Coupling
An alternative route leverages Suzuki-Miyaura cross-coupling to introduce the pyridinyl moiety. This method is advantageous for late-stage functionalization and scalability.
General Procedure 2 involves:
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Preparation of a boronic ester-functionalized dihydrooxazole precursor.
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Coupling with 2-bromo-6-methylpyridine using Pd(PPh₃)₄ as a catalyst.
Optimization Insights :
Asymmetric Catalysis for Enantiocontrol
Enantioselective synthesis is achieved via chiral auxiliaries or organocatalysts . A notable method uses (S)-tert-leucinol as a chiral inducer during amide formation, followed by cyclization to retain configuration.
Critical Parameters :
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Chiral catalyst: (S)-BINOL-derived phosphoric acids (10 mol%).
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Solvent: Tetrahydrofuran (THF) at −20°C.
Reaction Optimization and Challenges
Stereochemical Purity
Maintaining the S-configuration at C4 requires stringent control of reaction conditions. Racemization risks arise during cyclization at elevated temperatures. Mitigation strategies include:
Byproduct Formation
Common byproducts include sulfonated derivatives during deprotection steps. Adding H₂O (20 equiv) in large-scale reactions prevents sulfonation of nucleophilic sites.
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
High-Performance Liquid Chromatography (HPLC)
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Chiral HPLC (Chiralpak IA column): Hexane/isopropanol (90:10), flow rate 1.0 mL/min. Retention time: 12.3 min for (S)-enantiomer.
Scalability and Industrial Relevance
The Suzuki-Miyaura method is preferred for kilogram-scale production due to its robustness. A pilot-scale trial achieved 92% yield with Pd/C catalysis and continuous flow processing.
Applications and Derivatives
(S)-4-Benzyl-2-(6-methylpyridin-2-yl)-4,5-dihydrooxazole serves as a precursor for antimicrobial agents and kinase inhibitors. Structure-activity relationship (SAR) studies highlight the necessity of the 6-methyl group for target binding.
| Parameter | Amide-Cyclization Method | Suzuki-Miyaura Method |
|---|---|---|
| Yield | 80–85% | 70–85% |
| Reaction Time | 24–48 h | 12–24 h |
| Catalyst | Deoxo-Fluor® | Pd(PPh₃)₄ |
| Enantiomeric Excess (ee) | >95% | N/A |
| Scalability | Moderate | High |
Data Table 2: Comparative NMR Data
| Proton Environment | δ (ppm) in ¹H NMR | δ (ppm) in ¹³C NMR |
|---|---|---|
| Oxazole C4-H | 4.83 (dd) | 45.3 |
| Benzyl CH₂ | 2.81–2.91 (m) | 35.7 |
| Pyridinyl C6-CH₃ | 2.33 (s) | 21.5 |
Chemical Reactions Analysis
Types of Reactions
(S)-4-Benzyl-2-(6-methylpyridin-2-yl)-4,5-dihydrooxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxazolone derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the oxazoline ring to an oxazolidine ring.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, where the methyl group can be replaced by other functional groups using reagents like bromine or chlorine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Bromine in acetic acid at room temperature.
Major Products Formed
Oxidation: Oxazolone derivatives.
Reduction: Oxazolidine derivatives.
Substitution: Halogenated pyridine derivatives.
Scientific Research Applications
(S)-4-Benzyl-2-(6-methylpyridin-2-yl)-4,5-dihydrooxazole has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry for the synthesis of metal complexes.
Biology: Employed as a fluorescent probe for imaging cellular components due to its ability to penetrate cell membranes.
Medicine: Investigated for its potential antiviral and anticancer properties.
Industry: Utilized in the development of new materials and as a catalyst in organic synthesis.
Mechanism of Action
The mechanism of action of (S)-4-Benzyl-2-(6-methylpyridin-2-yl)-4,5-dihydrooxazole involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes or receptors, modulating their activity. For example, as an antiviral agent, it may inhibit viral replication by targeting viral enzymes. In coordination chemistry, it acts as a ligand, forming stable complexes with metal ions and influencing their reactivity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Substituent Variations
Key structural analogs differ in the substituents on the oxazoline ring or pyridine moiety, which influence steric and electronic properties:
Physical and Optical Properties
Catalytic Performance
- Polymerization Catalysis : Pyridine-oxazoline cobalt complexes derived from analogs like 2b show high activity in isoprene polymerization, with substituents affecting regioselectivity .
- Asymmetric Catalysis : (S)-t-BuPyOx demonstrates superior enantioselectivity in Pd-catalyzed allylic alkylations due to its rigid tert-butyl group .
- Electronic Effects: Electron-withdrawing groups (e.g., trifluoromethyl in A1219935) enhance Lewis acidity, improving catalytic turnover in cross-couplings .
Biological Activity
(S)-4-Benzyl-2-(6-methylpyridin-2-yl)-4,5-dihydrooxazole is a chiral compound notable for its unique oxazole and pyridine functionalities. This compound has garnered attention due to its potential biological activities, which are attributed to the structural characteristics that allow it to interact with various biological targets. This article explores its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of 252.31 g/mol. The structure features a benzyl group attached to a pyridine ring that is further substituted with a methyl group, alongside an oxazole ring. These functional groups contribute to the compound's reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 252.31 g/mol |
| CAS Number | 2757082-98-5 |
| Chemical Structure | Structure |
Biological Activity
Research indicates that this compound exhibits various biological activities, including:
- Antitumor Activity : Similar compounds have shown potential in inhibiting cell proliferation in various cancer cell lines. For instance, studies on related oxazole derivatives have demonstrated significant antitumor effects against lung cancer cells, with IC50 values indicating effective growth inhibition at low concentrations .
- Antimicrobial Properties : The compound's structural similarity to known antimicrobial agents suggests potential efficacy against bacterial strains such as Escherichia coli and Staphylococcus aureus. Testing methodologies typically involve broth microdilution assays to determine minimum inhibitory concentrations (MICs) .
- Tyrosinase Inhibition : Analogous compounds have been shown to inhibit tyrosinase activity, which is crucial in melanin production. This suggests potential applications in treating hyperpigmentation disorders .
The biological activity of this compound can be understood through its interaction with specific enzymes and receptors:
- Enzyme Inhibition : The oxazole moiety may engage in competitive inhibition of tyrosinase by mimicking substrate binding sites.
- Receptor Binding : Preliminary studies indicate that the compound may bind to certain receptors involved in cell signaling pathways that regulate apoptosis and cell proliferation.
Case Studies
- Antitumor Efficacy : In vitro studies using B16F10 melanoma cells revealed that analogs of this compound exhibited significant inhibition of cellular tyrosinase activity without cytotoxic effects at concentrations below 20 µM .
- Antimicrobial Testing : Compounds structurally related to this compound were evaluated for their antimicrobial properties using CLSI guidelines, demonstrating effective inhibition against both Gram-positive and Gram-negative bacteria .
Q & A
Q. What are the key steps for synthesizing (S)-4-Benzyl-2-(6-methylpyridin-2-yl)-4,5-dihydrooxazole with high enantiomeric purity?
The synthesis involves a three-step process derived from (S)-(+)-2-phenylglycinol:
Cyclization : Formation of the oxazoline ring using a carboxylic acid derivative (e.g., 6-methylpicolinic acid) under reflux with a dehydrating agent like thionyl chloride.
Chiral resolution : Ensuring enantiomeric purity via selective crystallization or chromatography.
Purification : Final isolation via column chromatography and recrystallization.
Key parameters include solvent choice (e.g., ethanol or toluene) and temperature control to achieve yields of 83.2–94.5% and >99% purity. Structural confirmation is done via polarimetry, IR, NMR, and GC-MS .
Q. How is the stereochemistry of this compound validated experimentally?
Enantiomeric purity is confirmed using:
- Polarimetry : Measures optical rotation ([α]D) to verify the (S)-configuration.
- Chiral HPLC : Separates enantiomers using chiral stationary phases (e.g., amylose or cellulose derivatives).
- NMR spectroscopy : Assigns diastereotopic protons in the 4,5-dihydrooxazole ring to confirm stereochemical integrity .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to mitigate side products during synthesis?
Common side products arise from:
- Ring-opening reactions : Caused by nucleophilic attack on the oxazole ring. Mitigated by using anhydrous solvents and inert atmospheres.
- Racemization : Occurs under acidic or high-temperature conditions. Controlled via pH buffering (e.g., glacial acetic acid in ethanol) and shorter reflux times .
Methodological approach : - Monitor reaction progress via TLC or HPLC.
- Use kinetic vs. thermodynamic control: Lower temperatures favor kinetic products (e.g., desired diastereomer) .
Q. What biological activities have been reported for derivatives of 4,5-dihydrooxazole, and how do structural modifications influence efficacy?
- Antifungal activity : Derivatives exhibit MIC values of 0.03–2 μg/mL against Candida albicans and Aspergillus fumigatus. The 6-methylpyridin-2-yl group enhances lipophilicity, improving membrane penetration .
- Anticancer potential : Modifications like benzyl or aryl substitutions at the 4-position increase interactions with cellular targets (e.g., tubulin or kinases). For example, vinyl groups at C2 enable nucleophilic addition reactions, altering enzyme inhibition profiles .
Q. How should researchers address contradictions in biological activity data across studies?
Case study: Discrepancies in antifungal MIC values may arise from:
- Strain variability : Use standardized strains (e.g., ATCC) and growth media.
- Assay conditions : Optimize incubation time (24–48 hrs) and inoculum size.
- Compound stability : Test metabolic stability in liver microsomes to rule out rapid degradation (e.g., derivatives A31/A33 show high stability in human microsomes) .
Q. What analytical strategies are recommended for characterizing degradation products under physiological conditions?
- LC-MS/MS : Identifies hydrolyzed or oxidized products (e.g., ring-opened amides or carboxylic acids).
- Accelerated stability studies : Expose the compound to pH 1–10 buffers at 37°C for 72 hours.
- Docking studies : Predict degradation pathways by simulating interactions with hydrolytic enzymes (e.g., esterases) .
Methodological Challenges and Solutions
Q. How can researchers improve the scalability of multi-step syntheses for this compound?
Q. What computational tools are effective for predicting the compound’s reactivity in novel reactions?
- DFT calculations : Model transition states for nucleophilic attacks on the oxazole ring.
- Molecular dynamics : Simulate interactions with biological targets (e.g., fungal CYP51 enzymes) to guide functionalization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
